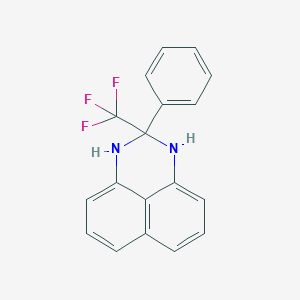
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (-CF3), and a perimidine group (a type of heterocyclic compound that contains nitrogen atoms in the ring). The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl, trifluoromethyl, and perimidine groups. The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to have a significant electronegativity, which could influence the compound’s reactivity .Applications De Recherche Scientifique
Gene Expression Inhibition
One significant application involves the inhibition of NF-kappaB and AP-1 gene expression, which are pivotal in the regulation of immune response and inflammation. Studies have shown that certain derivatives of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine exhibit potential as inhibitors of these transcription factors, indicating their potential in the development of anti-inflammatory and anticancer therapies (Palanki et al., 2000).
Advanced Organic Synthesis
In organic chemistry, these compounds have been utilized in the synthesis of Bodipy dimers displaying unusual redox properties, which are crucial for the development of materials with specific electronic and photophysical properties (Rihn et al., 2011). Another application involves direct oxidative cyanation reactions of heteroaromatic compounds, highlighting its utility in creating complex molecules with potential biological activities (Dohi et al., 2005).
Alzheimer's Disease Treatment
A notable application in medicinal chemistry is the synthesis of (±)-narwedine and (±)-galanthamine, where an improved phenolic oxidative coupling method using derivatives of this compound has been demonstrated. These molecules have significance in the treatment of Alzheimer's disease, showcasing the potential of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine derivatives in drug development (Node et al., 2001).
Catalysis and Peptide Synthesis
In the realm of catalysis, the related compound 2,4-bis(trifluoromethyl)phenylboronic acid has shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, a critical reaction for peptide synthesis and the development of pharmaceuticals (Wang et al., 2018).
Antiviral Research
Furthermore, derivatives of this compound have been explored for their antiviral activities, such as in the development of trifluorothymidine for the treatment of herpes simplex virus infections, indicating their importance in antiviral therapy (Heidelberger, 1975).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMRPRONBXWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

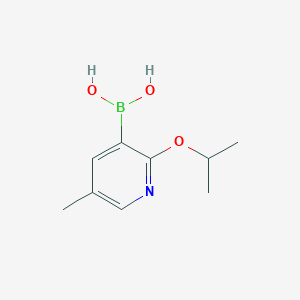
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)
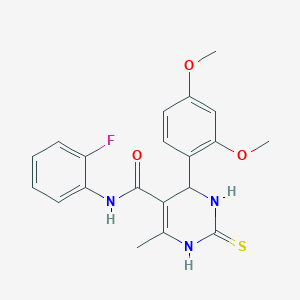
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)
![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)
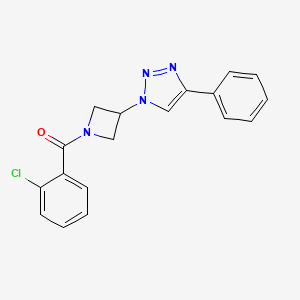
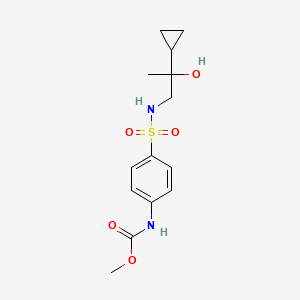

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)